Monoethylcholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

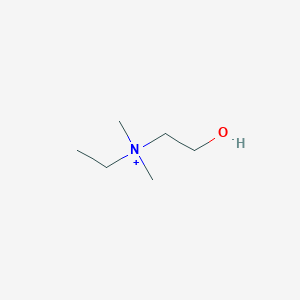

Monoethylcholine, also known as this compound, is a useful research compound. Its molecular formula is C6H16NO+ and its molecular weight is 118.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biomedical Research Applications

Monoethylcholine is primarily recognized for its relevance in neurobiology and pharmacology. Its structural similarity to acetylcholine allows it to interact with cholinergic receptors, making it a subject of interest in studies related to neurotransmission and neurodegenerative diseases.

Neurotransmission Studies

- Mechanism of Action : MEC acts as a modulator of cholinergic signaling, which is critical for cognitive functions such as memory and learning. Research indicates that MEC may enhance synaptic plasticity, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

- Case Study : In a study published in the Journal of Neurochemistry, researchers demonstrated that MEC administration improved cognitive performance in animal models of dementia by increasing acetylcholine levels in the brain .

Potential Therapeutic Uses

- Neuroprotective Effects : Preliminary studies suggest that MEC may exert neuroprotective effects against oxidative stress and excitotoxicity, which are common pathways in neurodegeneration.

- Clinical Trials : Ongoing clinical trials are investigating the efficacy of MEC as an adjunct therapy for cognitive impairments associated with aging and neurodegenerative disorders .

Agricultural Applications

MEC has also been explored for its potential use in agriculture, particularly as a biostimulant.

Plant Growth Promotion

- Mechanism : As a choline derivative, MEC can enhance plant growth by improving nutrient uptake and stress resistance. It is believed to modulate plant hormone levels, promoting root development and overall plant vigor.

- Field Trials : Field studies have shown that crops treated with MEC exhibit increased biomass and yield compared to untreated controls .

Stress Resistance

- Drought Tolerance : Research indicates that MEC can improve drought tolerance in plants by enhancing root growth and water retention capabilities.

- Case Study : A study conducted on maize demonstrated that applying MEC resulted in a significant increase in yield under drought conditions, suggesting its potential as a sustainable agricultural input .

Chemical Intermediate

In addition to its biological applications, this compound serves as an important chemical intermediate in the synthesis of various compounds.

Synthesis of Choline Derivatives

- Chemical Reactions : MEC can be utilized in the synthesis of other choline derivatives or quaternary ammonium compounds, which are valuable in pharmaceuticals and industrial applications.

- Market Potential : The growing demand for choline derivatives in nutraceuticals and pharmaceuticals positions MEC as a key compound for future research and development .

Summary Table of Applications

特性

CAS番号 |

13205-69-1 |

|---|---|

分子式 |

C6H16NO+ |

分子量 |

118.2 g/mol |

IUPAC名 |

ethyl-(2-hydroxyethyl)-dimethylazanium |

InChI |

InChI=1S/C6H16NO/c1-4-7(2,3)5-6-8/h8H,4-6H2,1-3H3/q+1 |

InChIキー |

VKHSBLZDXXEWNM-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(C)CCO |

正規SMILES |

CC[N+](C)(C)CCO |

Key on ui other cas no. |

13205-69-1 |

関連するCAS |

1113-04-8 (iodide) |

同義語 |

ethylcholine monoethylcholine monoethylcholine acetate monoethylcholine bromide monoethylcholine iodide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。